Cas no 228266-38-4 ((S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid)

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid is a chiral N-Boc-protected α-amino acid derivative, featuring a sterically hindered quaternary carbon center. This compound is valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry research, due to its ability to introduce both tert-butoxycarbonyl (Boc) and methylamino functional groups with high stereochemical control. The phenyl and tert-butyl substituents enhance steric stability, making it useful for constructing constrained peptide analogs or as a building block for complex molecular architectures. Its crystalline nature facilitates purification, while the Boc group allows for selective deprotection under mild acidic conditions, enabling further functionalization. The compound’s structural rigidity also supports studies in conformational analysis.
(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid structure
228266-38-4 structure
Product Name:(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
CAS No:228266-38-4
MF:C17H25NO4
MW:307.384705305099
CID:4641652
PubChem ID:10425339
Update Time:2025-10-30

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,β,β-trimethyl-
    • (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
    • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-
    • C12910
    • (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methyl-3-phenylbutanoic acid
    • (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid
    • AKOS037650542
    • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,
    • ZWQAFCGLXUTMKH-CYBMUJFWSA-N
    • Taltobulin intermediate-1
    • CS-M3263
    • A-trimethyl-
    • HY-41047
    • 228266-38-4
    • DB-160933
    • (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoicacid
    • A,
    • SCHEMBL58396
    • CS-14949
    • Inchi: 1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m1/s1
    • InChI Key: ZWQAFCGLXUTMKH-CYBMUJFWSA-N
    • SMILES: O(C(C)(C)C)C(N(C)[C@H](C(=O)O)C(C)(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 307.17835828g/mol
  • Monoisotopic Mass: 307.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66.8

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(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:228266-38-4)(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
Order Number:A943480
Stock Status:in Stock
Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:47
Price ($):346.0/577.0
Email:sales@amadischem.com

Additional information on (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid

Comprehensive Overview of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid (CAS No. 228266-38-4)

(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid (CAS No. 228266-38-4) is a chiral carboxylic acid derivative widely utilized in pharmaceutical research and organic synthesis. This compound belongs to the class of N-Boc-protected amino acids, which are pivotal intermediates in peptide synthesis and drug development. Its unique sterically hindered structure and chiral center make it a valuable building block for designing bioactive molecules, particularly in the field of asymmetric catalysis and medicinal chemistry.

The growing interest in chiral auxiliaries and enantioselective synthesis has propelled the demand for compounds like (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid. Researchers are increasingly focusing on its applications in peptide modifications, protease inhibitors, and small-molecule therapeutics. Recent studies highlight its role in optimizing drug bioavailability and target specificity, aligning with the pharmaceutical industry's shift toward precision medicine.

From a synthetic perspective, the tert-butoxycarbonyl (Boc) group in this compound offers robust protection for the amine functionality, enabling selective reactions under mild conditions. This feature is critical for multi-step organic synthesis, where chemists prioritize functional group compatibility and yield optimization. The compound's phenylbutanoic acid scaffold also contributes to its versatility, as it can be further derivatized to enhance lipophilicity or binding affinity in drug candidates.

In the context of green chemistry, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid has garnered attention for its potential in solvent-free reactions and catalytic recycling. As sustainability becomes a key driver in chemical manufacturing, this compound's stability and recyclability align with industry trends toward eco-friendly synthesis. Moreover, its compatibility with flow chemistry systems underscores its relevance in modern process intensification strategies.

Analytical characterization of this compound typically involves advanced techniques such as HPLC chiral separation, NMR spectroscopy, and mass spectrometry. These methods ensure high purity and enantiomeric excess (ee), which are critical for its use in GMP-compliant production. The compound's crystalline properties further facilitate purification, making it a preferred choice for high-throughput screening in drug discovery.

Beyond pharmaceuticals, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid finds niche applications in material science, particularly in designing chiral polymers and liquid crystals. Its ability to impart molecular asymmetry to materials opens doors for innovations in optoelectronics and nanotechnology. This interdisciplinary potential positions the compound at the forefront of convergence research.

For researchers sourcing this compound, key considerations include storage stability (recommended at -20°C under inert atmosphere) and handling protocols to prevent Boc-deprotection. Suppliers often provide technical data sheets detailing its solubility profile (e.g., in DMSO or dichloromethane) and compatibility with common coupling reagents like HATU or EDCI.

In summary, (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid (CAS No. 228266-38-4) exemplifies the intersection of chiral synthesis, drug design, and sustainable chemistry. Its multifaceted applications continue to inspire innovations across life sciences and advanced materials, solidifying its status as a high-value chemical entity in contemporary research.

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Amadis Chemical Company Limited
(CAS:228266-38-4)(S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
A943480
Purity:99%/99%
Quantity:100mg/250mg
Price ($):346.0/577.0
Email